molecular formula C17H18O2Sn B14288101 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one CAS No. 136681-94-2

1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one

Cat. No.: B14288101
CAS No.: 136681-94-2
M. Wt: 373.0 g/mol
InChI Key: MENZMSPONOYMDD-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one is an organotin compound that features a fluorenone core substituted with a hydroxymethyl group and a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one typically involves the introduction of the trimethylstannyl group to a fluorenone derivative. One common method involves the reaction of 9-fluorenone with trimethyltin chloride in the presence of a base, such as sodium hydride, to form the trimethylstannyl derivative. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the organotin reagents.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the fluorenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylstannyl group can participate in substitution reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, organic halides

Major Products

    Oxidation: 1-(Carboxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one

    Reduction: 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-ol

    Substitution: Various substituted fluorenones depending on the organic halide used

Scientific Research Applications

1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules through reactions like the Stille coupling.

    Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, although their toxicity remains a concern.

    Industry: This compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one depends on the specific application and reaction it is involved in. In general, the trimethylstannyl group can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The fluorenone core can participate in redox reactions, while the hydroxymethyl group can undergo further functionalization.

Comparison with Similar Compounds

1-(Hydroxymethyl)-3-(trimethylstannyl)-9H-fluoren-9-one can be compared with other organotin compounds, such as:

    Trimethyltin chloride: A simpler organotin compound used in similar substitution reactions.

    Tributyltin oxide: Another organotin compound with different applications, particularly in antifouling paints.

    1-(Hydroxymethyl)-9H-fluoren-9-one: A similar compound lacking the trimethylstannyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in the combination of the fluorenone core with both a hydroxymethyl and a trimethylstannyl group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

136681-94-2

Molecular Formula

C17H18O2Sn

Molecular Weight

373.0 g/mol

IUPAC Name

1-(hydroxymethyl)-3-trimethylstannylfluoren-9-one

InChI

InChI=1S/C14H9O2.3CH3.Sn/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11;;;;/h1-2,4-7,15H,8H2;3*1H3;

InChI Key

MENZMSPONOYMDD-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC(=C2C(=C1)C3=CC=CC=C3C2=O)CO

Origin of Product

United States

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